Cas no 1044769-31-4 (1-[(2,4-dimethylphenyl)methyl]piperidin-3-amine)

1-[(2,4-Dimethylphenyl)methyl]piperidin-3-amine is a piperidine-derived amine compound featuring a 2,4-dimethylbenzyl substitution. This structure imparts unique steric and electronic properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the amine group at the 3-position of the piperidine ring enhances its reactivity, enabling its use in the formation of amides, imines, and other nitrogen-containing derivatives. The 2,4-dimethylphenyl group contributes to increased lipophilicity, potentially improving bioavailability in drug development applications. This compound is particularly valuable in medicinal chemistry for the design of CNS-targeting molecules due to its balanced basicity and structural flexibility. Its well-defined synthesis route ensures consistent purity and scalability for industrial applications.
1-[(2,4-dimethylphenyl)methyl]piperidin-3-amine structure
1044769-31-4 structure
Product Name:1-[(2,4-dimethylphenyl)methyl]piperidin-3-amine
CAS No:1044769-31-4
MF:C14H22N2
MW:218.337883472443
CID:5069336
Update Time:2025-08-03

1-[(2,4-dimethylphenyl)methyl]piperidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-dimethylbenzyl)piperidin-3-amine
    • 1-[(2,4-dimethylphenyl)methyl]piperidin-3-amine
    • Inchi: 1S/C14H22N2/c1-11-5-6-13(12(2)8-11)9-16-7-3-4-14(15)10-16/h5-6,8,14H,3-4,7,9-10,15H2,1-2H3
    • InChI Key: RYCXZXKVRYQRMU-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC(C)=CC=2C)CCCC(C1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 217
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.3

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 320.2±42.0 °C at 760 mmHg
  • Flash Point: 136.7±23.0 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

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Additional information on 1-[(2,4-dimethylphenyl)methyl]piperidin-3-amine

1-[(2,4-Dimethylphenyl)methyl]Piperidin-3-Amine: A Comprehensive Overview

1-[(2,4-Dimethylphenyl)methyl]Piperidin-3-Amine (CAS No. 1044769-31-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and biological research. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential applications in drug discovery and development. The structure of this compound is characterized by a piperidine ring substituted with a (2,4-dimethylphenyl)methyl group at the 3-position, making it a unique member of the piperidine family.

The synthesis of 1-[(2,4-Dimethylphenyl)methyl]Piperidin-3-Amine involves a series of well-established organic reactions. Typically, the compound is synthesized through a multi-step process that includes Friedel-Crafts alkylation, nucleophilic substitution, and reductive amination. These steps ensure the formation of the desired piperidine derivative with high purity and yield. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, making the synthesis more environmentally friendly and cost-effective.

One of the most intriguing aspects of this compound is its biological activity. Studies have shown that 1-[(2,4-Dimethylphenyl)methyl]Piperidin-3-Amine exhibits potent antioxidant properties, which make it a promising candidate for applications in oxidative stress-related diseases. Additionally, this compound has demonstrated significant anti-inflammatory effects, suggesting its potential use in treating conditions such as arthritis and other inflammatory disorders.

Recent research has also explored the role of this compound in neuroprotective therapies. Preclinical studies indicate that it may protect neurons from damage caused by oxidative stress and inflammation, offering hope for treatments in neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, its ability to modulate key signaling pathways involved in cell survival and apoptosis makes it a valuable tool in cancer research.

In terms of pharmacokinetics, 1-[(2,4-Dimethylphenyl)methyl]Piperidin-3-Amine exhibits favorable absorption and bioavailability profiles. This property is crucial for its potential use as an oral medication. However, further studies are required to fully understand its metabolism and excretion pathways in humans.

The structural versatility of this compound also lends itself to various applications beyond medicinal chemistry. For instance, it has been investigated for its role in materials science, particularly in the development of novel polymers and coatings with enhanced mechanical properties. Its ability to form stable complexes with metal ions makes it a potential candidate for use in catalysis and sensor technologies.

Looking ahead, the continued exploration of 1-[(2,4-Dimethylphenyl)methyl]Piperidin-3-Amine is expected to yield even more exciting discoveries. Researchers are currently focusing on optimizing its pharmacodynamic properties to enhance its therapeutic potential while minimizing adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for clinical trials that could validate its efficacy in treating various diseases.

In conclusion, 1-[(2,4-Dimethylphenyl)methyl]Piperidin-3-Amine (CAS No. 1044769-31-4) stands out as a versatile and promising compound with applications spanning multiple disciplines. Its unique chemical structure, coupled with its diverse biological activities, positions it as a key player in future advancements in medicine and materials science.

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